molecular formula C14H18O9 B1159793 Phloracetophenone 4'-O-glucoside CAS No. 5027-30-5

Phloracetophenone 4'-O-glucoside

Cat. No. B1159793
CAS RN: 5027-30-5
M. Wt: 330.29 g/mol
InChI Key:
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Description

Phloracetophenone 4’-O-glucoside is a high-purity natural product with a molecular formula of C14H18O9 . It is a glycoside found in Rhododendron ferrugineum and Bursera simaruba .


Synthesis Analysis

The synthesis of Phloracetophenone 4’-O-glucoside involves coupling the appropriate phloracetophenone 4’-O-β-L-glycosides with β-hydroxybenzaldehyde in aqueous alkali to yield the respective chalcone glycosides .


Molecular Structure Analysis

The molecular weight of Phloracetophenone 4’-O-glucoside is 330.3 g/mol . The IUPAC name is 1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone .


Physical And Chemical Properties Analysis

Phloracetophenone 4’-O-glucoside is a powder with a molecular weight of 330.3 g/mol . It has a molecular formula of C14H18O9 .

Scientific Research Applications

Medicinal Chemistry Research

Phloracetophenone 4’-O-glucoside is a type of phloroacetophenone glycoside . These compounds have been found in the roots of Dorema glabrum, a plant traditionally used for its diuretic, anti-diarrheal, and bronchitis treatment properties . The methanol extract of D. glabrum roots, which contains phloroacetophenone glycosides, has shown significant free radical-scavenging activity .

Antioxidant Activity

Phloracetophenone 4’-O-glucoside, as a type of phloroacetophenone glycoside, has been associated with potent antioxidant activity . This property makes it a potential candidate for further pharmacological studies related to oxidative stress and related diseases .

Sweetening Agent Production

Phloracetophenone 4’-O-glucoside can be used in the production of sweet dihydrochalcones . It is condensed with isovanillin to yield neohesperidine . These sweet dihydrochalcones are used as sweetening agents in various food and beverage products .

Flavonoid Synthesis

Phloracetophenone 4’-O-glucoside plays a role in the synthesis of flavonoids . Flavonoids are a diverse group of plant metabolites that have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Choleretic Activity

Phloracetophenone 4’-O-glucoside has been associated with choleretic activity . This means it can stimulate the liver to produce bile, which is important for digestion and the elimination of waste products from the body .

Potential Therapeutic Agent

Given its various properties and activities, Phloracetophenone 4’-O-glucoside could be a potential therapeutic agent for various health conditions. Its antioxidant, choleretic, and other activities suggest it could be useful in the treatment of conditions such as oxidative stress-related diseases, digestive disorders, and potentially even cancer .

Future Directions

While specific future directions for Phloracetophenone 4’-O-glucoside are not mentioned in the retrieved sources, it is worth noting that it is a high-purity natural product used for reference standards and pharmacological research .

properties

IUPAC Name

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-5(16)10-7(17)2-6(3-8(10)18)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYSAKCPIBLSDO-RGCYKPLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phloracetophenone 4'-O-glucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phloracetophenone 4'-O-glucoside
Reactant of Route 2
Phloracetophenone 4'-O-glucoside
Reactant of Route 3
Phloracetophenone 4'-O-glucoside
Reactant of Route 4
Phloracetophenone 4'-O-glucoside
Reactant of Route 5
Phloracetophenone 4'-O-glucoside
Reactant of Route 6
Phloracetophenone 4'-O-glucoside

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